Superior 13C Incorporation in Tryptophan Residues for NMR Studies Using Erythrose vs. Glucose
In a systematic study of site-selective protein labeling, the use of 13C-enriched erythrose (including the 4-13C isotopomer) as a precursor in bacterial expression systems resulted in significantly enhanced 13C incorporation in specific amino acid side chains compared to the standard method using 13C-enriched glucose. The most notable improvement was for tryptophan, where the 13C incorporation level was at least doubled [1]. This demonstrates that for NMR studies focusing on aromatic side chains, erythrose-based labeling is a superior approach, providing higher signal-to-noise and enabling dynamics studies that are not feasible with conventional glucose labeling.
| Evidence Dimension | 13C incorporation level in tryptophan residues |
|---|---|
| Target Compound Data | At least doubled relative to glucose-based labeling |
| Comparator Or Baseline | Site-selectively 13C-enriched glucose (1- and 2-13C) |
| Quantified Difference | ≥100% increase in 13C incorporation |
| Conditions | Bacterial expression system for recombinant protein production |
Why This Matters
This higher labeling efficiency directly translates to improved NMR spectral quality and enables more detailed studies of protein dynamics, making D-Erythrose-4-13C a strategic choice for structural biologists.
- [1] Weininger, U. (2017). Site-selective 13C labeling of proteins using erythrose. Journal of Biomolecular NMR, 67(3), 191-200. doi: 10.1007/s10858-017-0096-7. PMID: 28247186. View Source
